2-{N'-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a methoxy-propoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide typically involves the condensation of 3-methoxy-4-propoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with N-(2-methylpropyl)acetamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-bromophenyl)-2-{N’-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}acetamide
- **2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Uniqueness
2-{N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2-methylpropyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy and propoxy groups, along with the hydrazinecarbonyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H27N3O4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-N-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-5-8-25-15-7-6-14(9-16(15)24-4)12-20-21-18(23)10-17(22)19-11-13(2)3/h6-7,9,12-13H,5,8,10-11H2,1-4H3,(H,19,22)(H,21,23)/b20-12+ |
InChI Key |
OMWJVCXWCHOMLU-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NCC(C)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NCC(C)C)OC |
Origin of Product |
United States |
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